N-Formyl-L-aspartic acid
Overview
Description
N-Formyl-L-aspartate belongs to the class of organic compounds known as aspartic acid and derivatives . These are compounds containing an aspartic acid or a derivative thereof resulting from the reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
N-formyl-L-aspartic acid synthesis and characterization have been discussed in various studies . For instance, one study reported a novel industrial aspartame production route, involving the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase .Chemical Reactions Analysis
N-Formyl-L-aspartate is involved in various chemical reactions. For example, an enzyme called formylaspartate deformylase catalyzes the chemical reaction of N-formyl-L-aspartate and H2O to form formate and L-aspartate .Scientific Research Applications
Conformation and Hydrogen Bonding in N-Formylpeptides
Research by Srikrishnan and Parthasarathy (2009) focused on the crystal structure of N-formyl-L-alanyl-L-aspartic acid, revealing insights into its conformation and hydrogen bonding. The study highlighted two short intermolecular hydrogen bonds, emphasizing their structural significance in N-formyl peptides. This research aids in understanding the molecular arrangement and interactions in N-formyl-L-aspartic acid derivatives (Srikrishnan & Parthasarathy, 2009).
Enzymatic Production of Peptide Precursor
Murakami et al. (2000) explored the use of N-Formyl-L-aspartic acid in the enzymatic synthesis of a precursor for aspartame, a synthetic sweetener. They discovered that the yield of the desired product significantly improved in an aqueous/organic biphasic medium. This study demonstrates the potential of N-Formyl-L-aspartic acid in industrial applications for sweetener production (Murakami et al., 2000).
Aspartic Acid Production and Uses
Aspartic acid, which N-Formyl-L-aspartic acid derives from, has growing applications in various fields. Appleton and Rosentrater (2021) discussed aspartic acid's industrial utility, production methods, and its role in neurogenesis and the endocrine system. This review offers a comprehensive background on this crucial biochemical, underlying the importance of its derivatives, including N-Formyl-L-aspartic acid (Appleton & Rosentrater, 2021).
Synthesis of N-Formyl-L-Aspartic Anhydride
Yao Hong-q (2014) and Yi (2001) conducted studies on the synthesis of N-Formyl-L-aspartic anhydride, a derivative of N-Formyl-L-aspartic acid. They optimized the reaction conditions to improve yield and purity, indicating the compound's relevance in chemical synthesis and industrial applications (Yao Hong-q, 2014), (Yi, 2001).
Applications in Polymer and Material Science
Studies have investigated the role of aspartic acid, from which N-Formyl-L-aspartic acid is derived, in materials science. For example, Tong et al. (2004) examined the influence of aspartic acid on calcium carbonate crystal formation, offering insights into biomineralization processes. This study suggests potential applications in material synthesis and nanotechnology (Tong et al., 2004). Additionally, Vakili and Rahneshin (2013) synthesized natural hydrogels based on starch and L-aspartic acid, highlighting the utility of aspartic acid derivatives in developing new materials with specific properties like temperature-responsive swelling (Vakili & Rahneshin, 2013).
Safety And Hazards
While specific safety and hazard information for N-Formyl-L-aspartic acid was not found, it’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling the compound .
properties
IUPAC Name |
(2S)-2-formamidobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUUQXIFCBBFDP-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941154 | |
Record name | N-(Hydroxymethylidene)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-L-aspartic acid | |
CAS RN |
19427-28-2 | |
Record name | N-Formyl-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19427-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formyl-L-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Hydroxymethylidene)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-formyl-L-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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